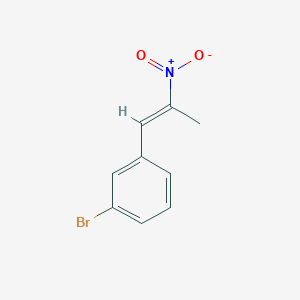
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is an organic compound with the molecular formula C9H8BrNO2. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a nitroprop-1-enyl group is attached to the third carbon. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
Nitro compounds are known to interact with a variety of biological targets, often through electrophilic addition reactions .
Mode of Action
It’s known that unsaturated nitro compounds can undergo michael addition reactions with arenes . This reaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
The compound’s potential to undergo reactions with arenes suggests it could influence a variety of biochemical pathways, particularly those involving aromatic compounds .
Result of Action
The compound’s potential to react with arenes could lead to the formation of various polyfunctional compounds , which could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. For instance, the reaction of nitroalkenes with benzene under elevated temperature conditions can lead to the formation of various products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene typically involves the reaction of 1-bromo-3-nitrobenzene with propionaldehyde in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-nitrobenzene: A precursor in the synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.
1-phenyl-2-nitropropene: A structurally similar compound with different substitution patterns.
3-bromo-2-nitropropene: Another nitropropene derivative with bromine substitution.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and nitro groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and material science.
Properties
IUPAC Name |
1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYKNVSMWCPXES-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)Br)/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity)](/img/structure/B171679.png)
![2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole](/img/structure/B171682.png)
![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)

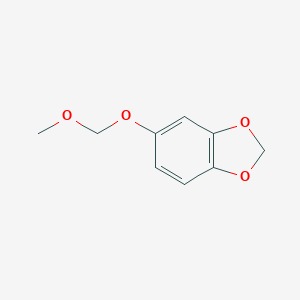

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)
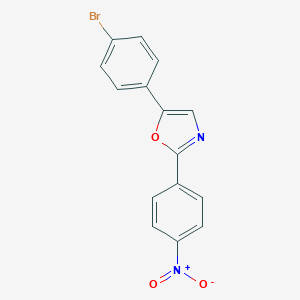
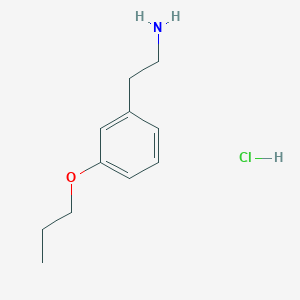
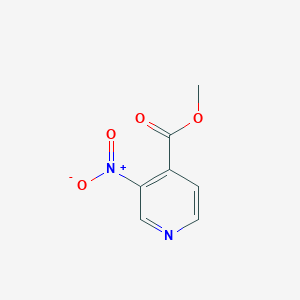
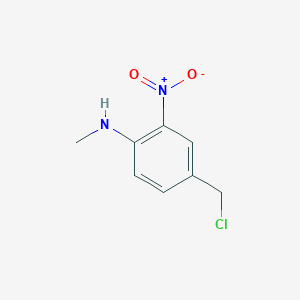
![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)


